(R)-3-Amino-2-(hydroxymethyl)propanoic acid
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Overview
Description
“2,2-Bis(hydroxymethyl)propionic acid” also known as “Dimethylolpropionic acid” is a type of organic compound that is commonly used as an AB2 type monomer for the synthesis of hyperbranched polymers . It is generally found in a solid state .
Synthesis Analysis
The synthesis of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers has been reported in several studies . These dendrimers have potential applications in various fields including the delivery systems for potent anticancer drugs .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” can be represented as (HOCH2)2C(CH3)COOH .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide has been reported in a study . The study revealed the key metabolic nodes of propionic acid synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(hydroxymethyl)propionic acid” include a melting point of 189-191 °C and solubility in water, acetone, and methanol .
Scientific Research Applications
Chromatography and Analytical Chemistry
Hydrophilic interaction chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids like serine. The use of highly organic HILIC mobile phases enhances ionization in mass spectrometry, making it a popular technique for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds (Jandera, 2011).
Biochemical Applications
The ninhydrin reaction, which forms Ruhemann's purple upon reaction with primary amino groups, including serine, is extensively used for analyzing amino acids, peptides, and proteins across various scientific fields. This reaction is integral to agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, demonstrating the broad utility of amino acids like serine in analytical chemistry (Friedman, 2004).
Material Science
Serine's structural versatility is exploited in the synthesis of polyhydroxyalkanoates (PHAs) and other biopolymers, where it serves as a precursor for chiral hydroxyalkanoic acids. These compounds are pivotal in developing materials for applications ranging from food packaging to biomedical uses, showcasing the potential of amino acids in creating sustainable materials (Yáñez et al., 2020).
Biotechnological Production
Lactic acid production from biomass, a critical process in green chemistry, utilizes amino acids like serine as intermediates in the synthesis of biodegradable polymers and other chemicals. This highlights the role of amino acids in the sustainable production of value-added chemicals from renewable resources (Gao et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677387 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-(hydroxymethyl)propanoic acid | |
CAS RN |
1217700-75-8 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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